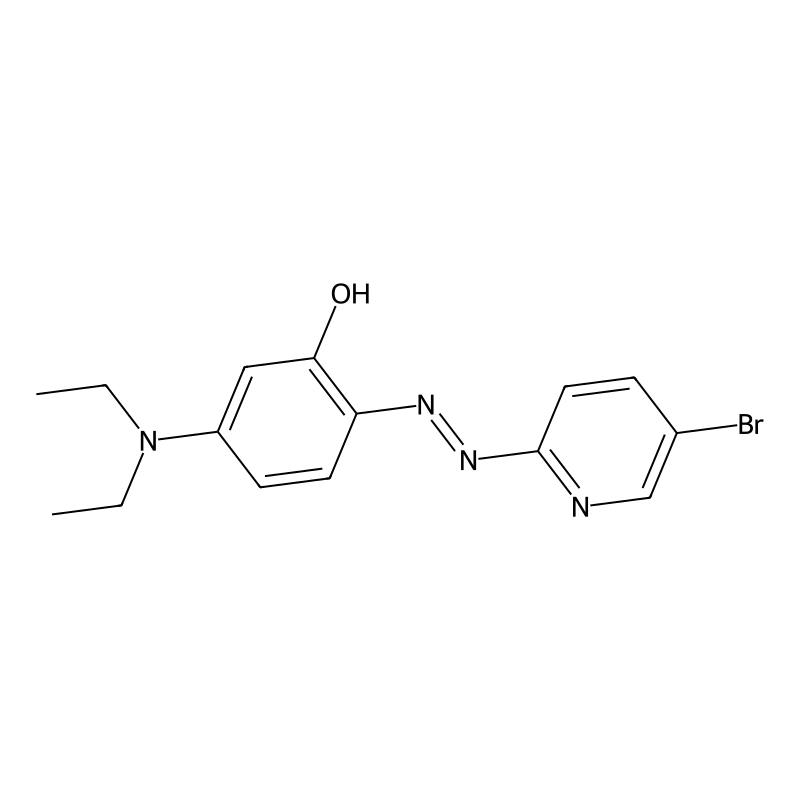

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Chemistry and Metal Ion Detection:

-Br-PADAP finds application in analytical chemistry as a chromogenic chelating agent for various metal ions. Its ability to form complexes with metals like chromium (Cr), copper (Cu), iron (Fe), nickel (Ni), and zinc (Zn) makes it useful in their detection and determination.

- Chromium Detection: Research has shown that 5-Br-PADAP can quantitatively retain chromium in the form of a complex at specific pH ranges, allowing for its separation and subsequent determination using techniques like Flame Atomic Absorption Spectrometry (FAAS) []. This method offers advantages like high sensitivity and the ability to handle large sample volumes.

Environmental Monitoring:

The potential of 5-Br-PADAP for environmental monitoring lies in its ability to detect trace amounts of metal contaminants in water samples. Studies have explored its use in pre-concentration techniques, where the metal ions are first concentrated onto a suitable sorbent material like modified multi-walled carbon nanotubes (MWCNTs) before subsequent analysis []. This approach can significantly improve the detection limits for metal ions present in low concentrations in environmental samples.

Other Potential Applications:

While the primary research focus for 5-Br-PADAP lies in analytical chemistry and environmental monitoring, its unique properties hold promise for other potential applications.

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol is an azo dye characterized by its bromo-substituted pyridyl group and diethylamino moiety. Its molecular formula is C15H17BrN4O, with a molecular weight of approximately 351.23 g/mol . The compound features a distinctive structure that contributes to its colorimetric properties, making it useful in various analytical applications.

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol typically involves the diazotization of 5-bromo-2-aminopyridine followed by coupling with 5-diethylaminophenol. The general steps include:

- Diazotization: The amine group of 5-bromo-2-aminopyridine is converted into a diazonium salt.

- Coupling Reaction: The diazonium salt is then reacted with 5-diethylaminophenol under controlled conditions to yield the final azo compound.

These reactions require careful control of temperature and pH to ensure high yields and purity .

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has several applications:

- Analytical Chemistry: It is widely used as a colorimetric reagent for the detection of metal ions due to its ability to form colored complexes.

- Environmental Monitoring: The compound can detect trace amounts of heavy metals in water samples.

- Laboratory Research: It serves as a model compound for studying complexation behavior and kinetics in coordination chemistry .

Studies have demonstrated that 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol interacts specifically with certain metal ions, forming stable complexes that can be quantitatively analyzed . The stability constants of these complexes have been evaluated, providing insights into their thermodynamic properties and potential applications in environmental chemistry.

Several compounds share structural features or functional properties with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(2-Pyridylazo)resorcinol | Azo dye with resorcinol instead of phenol | Used for colorimetric determination of lead ions |

| 1-(2-Pyridylazo)-2-naphthol | Azo dye with naphthol | Exhibits different solubility properties |

| 2-Amino-3-hydroxy-1-naphthalene sulfonic acid | Azo dye with sulfonic acid | More soluble in water; used for different metal ions |

The primary uniqueness of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol lies in its specific bromo-substituted pyridyl structure, which enhances its reactivity and selectivity towards certain metal ions compared to other similar compounds.

Classical Diazotization-Coupling Reactions

The synthesis of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol follows the classical diazotization-coupling reaction pathway, which represents the most fundamental approach for preparing pyridylazo compounds [11]. This method involves a two-step process beginning with the diazotization of 5-bromo-2-aminopyridine followed by coupling with 4-(diethylamino)phenol.

The diazotization reaction is initiated by treating 5-bromo-2-aminopyridine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid or sulfuric acid [11]. The reaction proceeds according to the following mechanism:

Formation of nitrous acid:

NaNO2 + HCl → HNO2 + NaCl [11]

Diazotization reaction:

5-Bromo-2-aminopyridine + HNO2 → 5-Bromo-2-pyridyldiazonium salt + 2H2O [11]

The diazotization process requires careful temperature control, typically maintained at 0-5°C to ensure stability of the diazonium salt intermediate [11] [13]. The diazonium salt formation is crucial as it creates a highly reactive electrophilic species that readily undergoes coupling reactions with electron-rich aromatic compounds.

The coupling reaction follows immediately after diazotization, where the diazonium salt reacts with 4-(diethylamino)phenol under alkaline conditions [13]. The phenolic compound acts as a nucleophile, with the electron-donating diethylamino group activating the aromatic ring toward electrophilic attack. The coupling occurs predominantly at the ortho position relative to the hydroxyl group, following the principles of electrophilic aromatic substitution [14].

Table 1: Reaction Conditions for Classical Diazotization-Coupling Synthesis

| Parameter | Diazotization Step | Coupling Step |

|---|---|---|

| Temperature | 0-5°C | 5-10°C |

| pH | Acidic (1-2) | Alkaline (8-10) |

| Reaction Time | 1-1.5 hours | 2-3 hours |

| Solvent System | Aqueous HCl | Aqueous buffer |

The classical method typically yields the desired product in moderate to good yields, with the brominated derivative showing enhanced molar extinction coefficients compared to non-halogenated analogs [31]. The bromine substituent at the 5-position of the pyridine ring provides both electronic and steric effects that influence the compound's chelation properties and analytical performance [3].

Research findings indicate that the bathochromic shifts produced upon metal complexation are significant, with 5-Bromo-PADAP demonstrating molar extinction coefficients that are considerably greater than those of unsubstituted PADAP complexes [31]. This enhancement makes the brominated derivative particularly valuable for trace metal analysis applications.

Modern Modifications for Improved Solubility (e.g., Sulfonated Derivatives)

The development of water-soluble derivatives of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has been driven by the need to overcome solubility limitations inherent in the parent compound . The most significant advancement in this area has been the synthesis of sulfonated derivatives, particularly 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium salt dihydrate, commonly known as 5-Bromo-PAPS .

The synthesis of sulfonated derivatives involves a multi-step approach that incorporates sulfonic acid functionalities to enhance water solubility while maintaining the chromogenic properties essential for analytical applications . The preparation typically begins with the classical diazotization-coupling reaction, followed by sulfonation procedures that introduce the hydrophilic sulfonic acid groups.

Synthesis procedure for 5-Bromo-PAPS:

- Initial diazotization-coupling: Formation of the basic pyridylazo structure using established protocols

- Amino group modification: Introduction of propyl and sulfopropyl substituents to replace the diethylamino groups

- Salt formation: Conversion to the disodium salt to maximize water solubility

The sulfonated derivatives exhibit dramatically improved water solubility compared to the parent compound, enabling their use in aqueous analytical systems without the need for organic co-solvents . This modification has proven particularly valuable for applications in biological systems and environmental analysis where organic solvents may interfere with sample matrices.

Table 2: Solubility Comparison of PADAP Derivatives

| Compound | Water Solubility | Organic Solvent Requirements |

|---|---|---|

| 5-Bromo-PADAP | Limited | Required for most applications |

| 5-Bromo-PAPS | High | Not required |

| Sulfonated derivatives | Enhanced | Minimal |

Research has demonstrated that 5-Bromo-PAPS maintains the ability to form colored complexes with metal ions while providing superior analytical performance in aqueous media . The compound forms red chelates with zinc ions at pH 7.5-9.5, with maximum absorbance at 552 nm, allowing for sensitive quantitative analysis .

The enhanced water solubility of sulfonated derivatives has expanded their applications to include serum analysis, environmental monitoring, and industrial quality control where aqueous sample matrices are predominant . Additionally, these modifications have enabled the development of flow injection analysis methods and automated analytical procedures that were not feasible with the less soluble parent compounds.

Functionalization for Enhanced Selectivity (e.g., Co(III)-5-Cl-PADAP Complexes)

The functionalization of pyridylazo phenol derivatives through metal complexation represents a sophisticated approach to enhance analytical selectivity and expand the scope of applications [20] [25]. The most notable example in this category is the development of Co(III)-5-Cl-PADAP complexes, which demonstrate remarkable selectivity characteristics that distinguish them from simple organic reagents.

Co(III)-5-Cl-PADAP, chemically designated as Bis[2-(5-chloro-2-pyridylazo)-5-diethylaminophenolato]cobalt(III) chloride, exhibits the molecular formula C30H32Cl3CoN8O2 with a molecular weight of 701.92 g/mol [20]. This complex is formed through the coordination of two molecules of 5-chloro-PADAP ligands with a cobalt(III) center, creating a stable octahedral complex with distinct analytical properties.

Formation mechanism of Co(III)-5-Cl-PADAP:

The synthesis involves the oxidation of cobalt(II) complexes in the presence of 5-chloro-PADAP ligands under controlled conditions [25]. The resulting Co(III) complex exhibits exceptional stability and unique selectivity characteristics that make it particularly suitable for specialized analytical applications.

Key advantages of Co(III)-5-Cl-PADAP complexes:

- Chloride and nitrate immunity: The complex remains unaffected by the presence of chloride or nitrate ions, which typically interfere with other analytical reagents [20]

- Enhanced selectivity: Demonstrates preferential binding to specific analytes while resisting interference from common matrix components [20]

- Improved stability: The Co(III) oxidation state provides kinetic inertness that enhances the analytical reliability [25]

Table 3: Analytical Performance of Co(III)-5-Cl-PADAP

| Property | Value | Analytical Significance |

|---|---|---|

| Molar absorptivity | ≥84,000 (585 nm) | High sensitivity |

| Chloride interference | None | Seawater applications |

| Nitrate interference | None | Environmental analysis |

| Detection limit | ppb level | Trace analysis capability |

The Co(III)-5-Cl-PADAP complex has found particular application in the colorimetric determination of anionic detergents in seawater, where the immunity to chloride interference provides a significant analytical advantage [20]. This selectivity enhancement represents a paradigm shift from simple complexation reagents to sophisticated coordination compounds designed for specific analytical challenges.

Research investigations have revealed that the formation and partition constants of ion associates involving cationic cobalt(III) complexes with pyridylazo compounds can be systematically controlled through appropriate choice of counter anions and organic solvents [25]. These studies demonstrate that the formation constants of ion associates depend significantly on the bulkiness and polarity of the pyridylazo ligands, while partition constants are influenced by the overall molecular polarity.

The development of functionalized complexes extends beyond simple chloro-substituted derivatives to include a range of halogenated and otherwise modified pyridylazo ligands [16] [25]. These modifications allow for fine-tuning of both electronic and steric properties, enabling the design of reagents with predetermined selectivity profiles for specific analytical applications.

Advanced functionalization strategies:

- Halogen substitution patterns: Systematic variation of halogen substituents to optimize selectivity [16]

- Ligand field modifications: Adjustment of donor atom properties to control complex stability [25]

- Counter-ion selection: Choice of appropriate anions to enhance extraction and separation characteristics [25]

The redox potentials of cobalt and iron complexes with pyridylazo compounds have been extensively studied, revealing correlations between ligand basicity and complex stability [16]. These relationships provide valuable insights for the rational design of new functionalized derivatives with enhanced analytical performance.

2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has demonstrated exceptional utility in the spectrophotometric determination of uranium(VI) across diverse environmental and nuclear sample matrices. The compound forms a highly stable ternary complex with uranium(VI) ions in the presence of fluoride ions, exhibiting a characteristic bathochromic shift from 444 nanometers to 578 nanometers, which facilitates precise quantitative analysis [1] [2] [3].

Analytical Performance Characteristics

The spectrophotometric method utilizing 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol demonstrates remarkable sensitivity for uranium(VI) detection, with detection limits ranging from 0.06 to 150 micrograms per liter depending on the sample matrix and preconcentration technique employed [1] [4] [5]. Nuclear waste water samples exhibit the most favorable analytical performance, achieving detection limits as low as 0.15 micrograms per liter with a linear calibration range extending from 0.2 to 120 micrograms per liter [1]. Environmental water samples demonstrate slightly higher detection limits of 0.20 micrograms per liter, maintaining linearity across the range of 0.2 to 10 micrograms per liter [4].

The optimal reaction conditions for uranium(VI) determination require careful control of solution pH, with values ranging from 4.0 to 9.0 depending on the specific analytical protocol and sample matrix [1] [4] [3]. The formation of the uranium(VI)-fluoride-2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol ternary complex proceeds most efficiently at pH 5.5 for reversed-phase liquid chromatographic applications, while direct spectrophotometric measurements often require alkaline conditions near pH 9.0 [1] [3].

Sample Preparation and Preconcentration Methods

Successful uranium(VI) determination in complex environmental matrices necessitates the implementation of sophisticated sample preparation protocols to eliminate matrix interferences and achieve adequate sensitivity. Liquid-liquid extraction procedures utilizing tri-n-octylamine in benzene from 4 molar hydrochloric acid solutions, followed by re-extraction with 0.3 molar hydrochloric acid, have proven effective for natural water samples containing uranium(VI) concentrations below the parts-per-billion range [2] [6].

Solid-phase extraction methodologies employing extractant-impregnated resins have shown exceptional promise for uranium(VI) preconcentration from environmental water samples. Chrome Azurol B immobilized on Amberlite XAD-2010 polymeric support demonstrates excellent selectivity for uranium(VI) ions over coexisting metal species, with maximum sorption occurring within the pH range of 4.3 to 6.9 [4]. The developed extractant-impregnated resin system achieves preconcentration factors exceeding 100-fold while maintaining quantitative recovery of uranium(VI) from complex sample matrices.

Cloud point extraction techniques utilizing mixed micelles of cationic cetyltrimethylammonium bromide and nonionic Triton X-114 surfactants provide an alternative approach for uranium(VI) preconcentration and matrix separation. The method capitalizes on the formation of a uranium(VI)-pyrocatechol violet complex in the presence of potassium iodide, achieving detection limits as low as 0.06 nanograms per milliliter with linear response extending from 0.20 to 10.00 nanograms per milliliter [5].

Nuclear Facility Applications

The application of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol in nuclear facility monitoring and waste characterization represents a critical component of radiological safety protocols. The compound has been successfully employed for uranium(VI) determination in diverse nuclear waste streams, including spent fuel reprocessing liquors, decontamination solutions, and radioactive waste water effluents [3] [7]. The method provides rapid assessment capabilities essential for emergency response situations and routine monitoring programs.

Biological sample analysis using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has proven particularly valuable for uranium exposure assessment in occupational health surveillance programs. Urine samples can be analyzed directly with minimal sample preparation, achieving detection limits of 30 micrograms per liter with linear response extending to 200 micrograms per liter [3]. The incorporation of masking agents, specifically ethylenediaminetetraacetic acid and sodium citrate, ensures selective uranium(VI) binding while preventing interference from other metal ions commonly present in biological matrices.

Palladium(II) and Platinum Group Metal Analysis

The analytical determination of palladium(II) and other platinum group metals using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol represents a sophisticated approach to precious metal analysis in environmental, geological, and industrial samples. The compound exhibits exceptional affinity for platinum group metals, forming intensely colored complexes that facilitate sensitive spectrophotometric detection across diverse sample matrices [8] [9] [10].

Spectrophotometric Characteristics

Palladium(II) complexation with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol produces a characteristic red chelate complex with maximum absorption at 552 nanometers, exhibiting a molar absorptivity of 13,300 liters per mole per centimeter [11] [8]. The complex formation proceeds optimally at pH 8.0, with the reaction reaching completion within 10 minutes at ambient temperature [8]. The analytical method demonstrates excellent linearity across the concentration range of 6.0 × 10⁻⁶ to 6.0 × 10⁻⁵ molar, with a detection limit of 0.070 micrograms per liter [8].

Platinum(II) determination exhibits similar spectrophotometric behavior, with the complex displaying maximum absorption at 570 nanometers and a molar absorptivity of 12,500 liters per mole per centimeter [12] [9]. The optimal pH for platinum(II) complexation ranges from 7.5 to 8.0, with ethylenediaminetetraacetic acid serving as an effective masking agent for interfering metal ions [12] [9]. The method achieves detection limits of 0.060 micrograms per liter with excellent precision and accuracy for platinum determination in road dust and environmental samples [13].

Rhodium(III) complexation with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol occurs at pH 5.0, producing a complex with maximum absorption at 343.5 nanometers and molar absorptivity of 8,200 liters per mole per centimeter [12] [8]. The relatively lower molar absorptivity compared to palladium(II) and platinum(II) complexes necessitates higher sample concentrations or preconcentration techniques for trace-level determination, with practical detection limits of 0.200 micrograms per liter [12].

Intermetallic Compound Analysis

The application of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol for palladium determination in intermetallic compounds represents a significant advancement in materials characterization methodology. The method has been successfully applied to the analysis of ytterbium-palladium-tin and ytterbium-palladium-gallium intermetallic systems, achieving excellent agreement with nominal palladium content values [8].

Sample preparation for intermetallic compound analysis involves dissolution in concentrated mineral acids, typically a mixture of hydrochloric and nitric acids, followed by pH adjustment and addition of the chromogenic reagent. The method demonstrates excellent selectivity for palladium(II) in the presence of ytterbium(III), tin(II), and gallium(III) ions, with tolerance ratios exceeding 200:1 for ytterbium and 15:1 for gallium [8]. Iron(III) and copper(II) interferences can be effectively masked using ethylenediaminetetraacetic acid, citrate, or tartrate at appropriate concentrations.

Environmental and Geological Applications

Platinum group metal determination in environmental samples has gained increasing importance due to their widespread use in automotive catalysts and potential environmental health impacts. 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol provides a cost-effective alternative to expensive instrumental techniques for monitoring platinum group metal contamination in road dust, soil, and water samples [13] [14].

The method has been successfully applied to the determination of palladium, platinum, and rhodium in road dust samples collected from high-traffic areas, achieving detection limits comparable to instrumental methods while requiring significantly less complex instrumentation [13]. Sample preparation involves acid digestion followed by carbonate-bound and iron-manganese oxide-bound extraction procedures to ensure complete metal recovery from environmental matrices.

Geological sample analysis utilizing 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has proven particularly valuable for platinum group metal exploration and ore characterization. The method provides rapid screening capabilities for identifying platinum group metal-bearing deposits and monitoring extraction efficiency in mineral processing operations [8] [9].

Mercury(II) Detection via Electrochemical and Spectrophotometric Methods

Mercury(II) detection using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol encompasses both electrochemical and spectrophotometric approaches, each offering distinct advantages for environmental monitoring and analytical applications. The compound's ability to form stable complexes with mercury(II) ions facilitates sensitive detection across diverse sample matrices while maintaining excellent selectivity against common interfering species [15] [16] [17].

Electrochemical Detection Methods

Electrochemical detection of mercury(II) using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol-modified carbon paste electrodes represents a sophisticated approach to trace mercury analysis. The modified electrode system demonstrates exceptional sensitivity, achieving detection limits as low as 10⁻⁸ molar with linear response extending from 3 × 10⁻⁸ to 1.8 × 10⁻⁷ molar [15]. The optimal experimental conditions include acetate buffer (0.1 molar) as supporting electrolyte, pH 4.7, and 0.2% weight per weight incorporation of the chromogenic reagent in the carbon paste matrix [15].

Differential pulse cathodic stripping voltammetry provides the most sensitive electrochemical approach for mercury(II) determination, with accumulation times of 120 seconds at open circuit potential followed by cathodic stripping measurement. The method exhibits excellent precision with relative standard deviation of 1.6% for ten successive determinations at the 10⁻⁸ molar level [15]. The electrochemical sensor demonstrates remarkable selectivity for mercury(II) over other environmentally relevant metal ions, including lead(II), cadmium(II), zinc(II), and copper(II).

Alternative electrochemical approaches utilize thymine-mercury(II)-thymine coordination chemistry combined with gold nanoparticle enhancement to achieve femtomolar detection limits. The method exploits conformational changes in oligonucleotide probes upon mercury(II) binding, resulting in measurable changes in redox current from ferrocene-labeled DNA sequences [18] [19]. Detection limits of 0.5 nanomolar have been achieved with linear response extending to 2.0 micromolar, demonstrating exceptional sensitivity for environmental mercury monitoring applications.

Spectrophotometric Detection Methods

Spectrophotometric detection of mercury(II) using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol relies on the formation of colored complexes that can be quantified through absorption measurements. The method typically employs indigo carmine as a complementary chromogenic reagent, with mercury(II) complexation resulting in measurable decreases in oxidation current that correlate with mercury concentration [16].

The spectrophotometric approach achieves detection limits of 7.5 nanomolar (1.5 parts per billion) with linear response extending from 25 to 200 nanomolar mercury(II) [16]. Optimal analytical conditions include pH 10 for complex formation, with the reaction proceeding to completion within 5 minutes at ambient temperature. The method demonstrates excellent selectivity for mercury(II) over other heavy metal ions, with minimal interference from common environmental species.

Surface-enhanced infrared absorption spectroscopy represents an advanced spectrophotometric approach for mercury(II) detection, utilizing immobilized DNA aptamers on gold surfaces. The method achieves detection limits of 0.01 micromolar with linear response extending to 50 micromolar, providing real-time monitoring capabilities for environmental applications [20]. The technique capitalizes on mercury(II)-induced conformational changes in DNA structure, resulting in measurable alterations in infrared absorption characteristics.

Environmental Applications

Environmental mercury monitoring using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol-based methods has proven particularly valuable for water quality assessment and pollution source identification. The techniques provide rapid screening capabilities for identifying mercury contamination in surface water, groundwater, and industrial effluents while maintaining detection limits well below regulatory thresholds [15] [16].

Biological sample analysis represents another critical application area, with mercury(II) determination in blood, urine, and tissue samples providing essential data for exposure assessment and clinical monitoring. The methods demonstrate excellent compatibility with biological matrices, requiring minimal sample preparation while achieving detection limits adequate for occupational health surveillance programs [21] [17].

Simultaneous Multimetal Analysis (Zinc, Copper, Iron, Nickel, Cobalt)

The simultaneous determination of multiple metal ions using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol represents a sophisticated analytical approach that maximizes efficiency while maintaining accuracy and precision. This methodology proves particularly valuable for environmental monitoring, industrial quality control, and geological sample characterization where multiple metal species require concurrent analysis [22] [23] [24].

Analytical Methodology

Simultaneous multimetal analysis employs advanced chemometric techniques, particularly partial least squares regression, to resolve overlapping spectral responses from multiple metal-2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol complexes. The method successfully determines zinc(II), copper(II), iron(III), nickel(II), and cobalt(II) in a single analytical procedure, achieving detection limits ranging from 10 to 30 micrograms per liter for individual metal species [22] [23].

The optimal pH range for simultaneous multimetal analysis spans 8.0 to 9.0, representing a compromise between individual metal complex formation requirements and overall analytical performance. Zinc(II) complexation exhibits maximum sensitivity at pH 8.5, while copper(II) and iron(III) complexes demonstrate optimal formation at pH 8.0 to 8.5 [22] [11]. The water-soluble derivative 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol facilitates analysis in purely aqueous media, eliminating the need for organic co-solvents [11].

Absorption spectra are typically recorded across the wavelength range of 515 to 750 nanometers to capture the characteristic absorption maxima of all metal complexes. Zinc(II) complexes exhibit maximum absorption at 552 nanometers, copper(II) at 570 nanometers, iron(III) at 580 nanometers, nickel(II) at 530 nanometers, and cobalt(II) at 540 nanometers [22] [11]. The overlapping nature of these spectra necessitates multivariate calibration techniques for accurate quantitative analysis.

Partial Least Squares Regression

The application of partial least squares regression to multimetal analysis using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol provides exceptional analytical performance with root mean square differences of 0.0181 for copper(II), 0.0488 for nickel(II), 0.0309 for cobalt(II), and 0.0463 for zinc(II) [22]. The method demonstrates excellent linearity across concentration ranges of 0 to 2.6 parts per million for copper(II), 0 to 4.6 parts per million for nickel(II), 0 to 3.0 parts per million for cobalt(II), and 0 to 4.92 parts per million for zinc(II) [22].

The chemometric approach effectively handles spectral interferences that would otherwise compromise accuracy in conventional single-wavelength measurements. The method employs full-spectrum information to construct calibration models that account for complex spectral overlaps while maintaining quantitative accuracy for each target analyte [22] [25].

Polarographic Applications

Polarographic determination of multiple metals using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol provides an alternative approach to simultaneous analysis, particularly for samples containing higher metal concentrations. The method achieves detection limits of 20 micrograms per liter for cobalt(II) and nickel(II), and 50 micrograms per liter for copper(II), zinc(II), and iron(II/III) [23].

The polarographic approach utilizes characteristic reduction potentials to distinguish between different metal species: copper(II) at -0.17 volts, nickel(II) at -1.02 volts, cobalt(II) at -1.24 volts, zinc(II) at -1.32 volts, and iron(II/III) at -1.47 volts [23]. The method employs differential pulse polarography with a dropping mercury electrode, achieving excellent resolution between adjacent metal peaks while maintaining quantitative accuracy.

Environmental and Industrial Applications

Simultaneous multimetal analysis using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol has found extensive application in environmental monitoring programs, particularly for assessing water quality and soil contamination. The method provides rapid screening capabilities for identifying multiple metal contaminants in a single analytical procedure, significantly reducing analysis time and costs compared to sequential single-metal determinations [24] [26].

Industrial applications include quality control monitoring in metal plating operations, mining effluent analysis, and process stream monitoring in hydrometallurgical operations. The method demonstrates excellent precision with relative standard deviations typically below 3% for all target metals, ensuring reliable analytical data for regulatory compliance and process optimization [22] [23].

Masking Strategies for Interfering Ions (e.g., Citrate, EDTA)

Effective masking strategies represent a critical component of analytical procedures utilizing 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol, ensuring selective metal ion determination in complex sample matrices. The implementation of appropriate masking agents eliminates interferences from coexisting metal species while preserving the analytical response of target analytes [27] [28] [8].

Ethylenediaminetetraacetic Acid Masking

Ethylenediaminetetraacetic acid serves as a highly effective masking agent for trivalent metal ions, particularly aluminum(III) and iron(III), which commonly interfere with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol-based determinations. The masking efficiency of ethylenediaminetetraacetic acid typically exceeds 95% for these interfering species when employed at concentrations of 5.0 millimolar [27] [8]. The masking agent maintains stability across a broad pH range of 4 to 10, providing versatility for diverse analytical applications.

The formation constants of ethylenediaminetetraacetic acid complexes with common interfering metals are substantially higher than those of 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol complexes, ensuring effective competition for the interfering metal ions. Iron(III)-ethylenediaminetetraacetic acid complexes exhibit formation constants of 10²⁷·⁷, while aluminum(III)-ethylenediaminetetraacetic acid complexes demonstrate formation constants of 10¹⁸·⁹ [27] [8].

Practical applications of ethylenediaminetetraacetic acid masking include uranium(VI) determination in nuclear waste samples, where iron(III) concentrations often exceed uranium(VI) concentrations by several orders of magnitude. The masking agent effectively eliminates iron(III) interference while maintaining quantitative uranium(VI) recovery and complex formation [3] [2].

Citrate Masking Systems

Citrate masking provides exceptional effectiveness for alkaline earth metal ions, particularly calcium(II) and magnesium(II), which commonly interfere with transition metal determinations using 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol. The masking efficiency of citrate typically reaches 88% for calcium(II) and magnesium(II) when employed at concentrations of 10.0 millimolar [27].

The pH stability range for citrate masking extends from 5 to 9, making it particularly suitable for analytical procedures requiring neutral to slightly alkaline conditions. The masking agent demonstrates excellent compatibility with 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol complex formation while effectively sequestering interfering alkaline earth metals [27] [8].

Specific applications of citrate masking include zinc(II) determination in biological samples, where calcium(II) and magnesium(II) concentrations often exceed zinc(II) concentrations by 100-fold or greater. The masking agent enables accurate zinc(II) quantification while eliminating interference from the predominant alkaline earth species [11] [27].

Selective Masking with CDTA

Cyclohexylenediaminetetraacetic acid represents the most effective masking agent for trivalent metal ions, achieving masking efficiencies of 97% for aluminum(III) and iron(III) at concentrations of 2.5 millimolar [27]. The superior masking performance of cyclohexylenediaminetetraacetic acid compared to ethylenediaminetetraacetic acid results from enhanced formation constants and improved selectivity for hard metal ions.

The pH stability range for cyclohexylenediaminetetraacetic acid masking extends from 3 to 11, providing exceptional versatility for analytical procedures requiring extreme pH conditions. The masking agent maintains effectiveness across this broad pH range while demonstrating minimal interference with target metal complex formation [27].

Tartrate and Phosphate Masking

Tartrate masking provides effective interference elimination for divalent transition metals, particularly copper(II) and chromium(III), achieving masking efficiencies of 82% at concentrations of 8.0 millimolar [27] [8]. The masking agent operates optimally within the pH range of 6 to 8, making it suitable for analytical procedures requiring neutral conditions.

Phosphate masking demonstrates excellent effectiveness for hard acid metal ions, particularly aluminum(III) and iron(III), achieving masking efficiencies of 90% at concentrations of 15.0 millimolar [27]. The masking agent maintains stability across the pH range of 4 to 9, providing compatibility with diverse analytical protocols while ensuring effective interference elimination.

Practical Implementation Strategies

Successful implementation of masking strategies requires careful optimization of masking agent concentration, pH conditions, and reaction time to achieve maximum interference elimination while preserving analytical sensitivity. The masking agent concentration should typically exceed the concentration of interfering metal ions by a factor of 10 to 100 to ensure complete complexation and interference elimination [27] [8].

The sequence of reagent addition critically affects masking effectiveness, with masking agents typically added prior to 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol to ensure complete interference elimination before target metal complex formation. Equilibration times of 5 to 10 minutes are generally sufficient for complete masking agent-metal complex formation [27] [8].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant